molecular formula C12H23N B13283985 2-Cyclohexyl-4-methylpiperidine

2-Cyclohexyl-4-methylpiperidine

Cat. No.: B13283985
M. Wt: 181.32 g/mol
InChI Key: LHIYBHRVQHZZTF-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4-methylpiperidine is an organic compound belonging to the piperidine class of heterocyclic amines. This compound features a six-membered ring containing five methylene bridges and one amine bridge, with a cyclohexyl group and a methyl group attached to the piperidine ring. It is a colorless liquid with a characteristic amine odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-4-methylpiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of pyridine derivatives in the presence of a catalyst such as molybdenum disulfide. Another approach involves the cyclo-condensation of aldehydes with 1,3-dicarbonyl compounds in the presence of ammonia, followed by hydrogenation.

Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation processes using pyridine as a starting material. The reaction is carried out under high pressure and temperature conditions, with catalysts like palladium or nickel to facilitate the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel are employed.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Various reduced piperidine derivatives.

    Substitution: Substituted piperidine compounds with different functional groups.

Scientific Research Applications

2-Cyclohexyl-4-methylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other medical conditions.

    Industry: It is utilized in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The specific mechanism of action of 2-Cyclohexyl-4-methylpiperidine depends on its application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter systems, ion channels, or other cellular mechanisms.

Comparison with Similar Compounds

    Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.

    Cyclohexylamine: Contains a cyclohexyl group attached to an amine.

    4-Methylpiperidine: Similar structure but lacks the cyclohexyl group.

Uniqueness: 2-Cyclohexyl-4-methylpiperidine is unique due to the presence of both cyclohexyl and methyl groups on the piperidine ring, which imparts distinct chemical and biological properties compared to its analogs. This structural uniqueness makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

2-cyclohexyl-4-methylpiperidine

InChI

InChI=1S/C12H23N/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h10-13H,2-9H2,1H3

InChI Key

LHIYBHRVQHZZTF-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)C2CCCCC2

Origin of Product

United States

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